molecular formula C21H25ClN2O3 B192768 Cetirizine CAS No. 83881-51-0

Cetirizine

Numéro de catalogue: B192768
Numéro CAS: 83881-51-0
Poids moléculaire: 388.9 g/mol
Clé InChI: ZKLPARSLTMPFCP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Cetirizine is a second-generation H1-receptor antagonist widely used for allergic conditions such as seasonal allergic rhinitis (SAR), chronic urticaria, and atopic dermatitis. As a carboxylated metabolite of hydroxyzine, it retains potent antihistaminic activity but exhibits minimal central nervous system (CNS) penetration due to its low lipophilicity and high affinity for peripheral H1 receptors . This compound demonstrates a rapid onset of action (within 1 hour) and prolonged efficacy (up to 24 hours), allowing once-daily dosing. Its lack of significant sedative effects distinguishes it from first-generation antihistamines like hydroxyzine and terfenadine, which readily cross the blood-brain barrier .

Méthodes De Préparation

La préparation d'AC-170 implique la formulation de la cétirizine en une solution ophtalmique. La voie de synthèse comprend la dissolution de la cétirizine dans un solvant approprié, suivie de l'ajout d'excipients pour stabiliser la solution et améliorer sa biodisponibilité. Le procédé de production industrielle implique des processus de mélange et de stérilisation à grande échelle pour garantir que la solution est sans danger pour une utilisation oculaire .

Analyse Des Réactions Chimiques

Degradation of Cetirizine

  • Oxidation: this compound can degrade through oxidation, a common pathway for drug degradation . In polyethylene glycol formulations, this compound reacts with reactive peroxide intermediates, such as peroxyl radicals, leading to the formation of this compound N-oxide .
  • UV/Chlorine Treatment: this compound degradation has been studied under UV/chlorine treatment, where reactive species like HO- , Cl- , and ClO- are involved .
    • HO- Reactions: Hydroxyl radicals (HO- ) react with this compound through H-abstraction and addition pathways. H-abstraction from the hydrocarbon chain of this compound is favorable, and HO- addition to the phenyl group's unsaturated bonds is thermodynamically spontaneous .
    • ClO- Reactions: The ClO- addition to the unsaturated bonds at the C24 site is thermodynamically spontaneous and exothermic. H-abstraction reactions on the phenyl group are thermodynamically nonspontaneous .
    • Cl- Reactions: Chlorine radicals (Cl- ) show low reactivity towards this compound. H-abstraction of H36 is thermodynamically spontaneous and dynamically possible .
  • Acidic and Oxidative Conditions: this compound dihydrochloride is unstable in 2 M HCl and 0.5% H2O2 . The degradation kinetics in acidic conditions follow a pseudo-first-order reaction at 70-90°C, while hydrogen peroxide-mediated degradation also follows pseudo-first-order kinetics at 50-80°C .

Reaction Mechanism of this compound Derivatives

  • The formation of this compound derivatives proceeds via a nucleophilic substitution reaction . The reaction mechanism involves an attack by the lone pairs present on the nitrogen of thiourea .

Applications De Recherche Scientifique

Treatment of Allergic Rhinitis

Cetirizine is commonly prescribed for allergic rhinitis, which includes both seasonal allergic rhinitis (hay fever) and perennial allergic rhinitis. Clinical studies have demonstrated its effectiveness in alleviating symptoms such as sneezing, nasal congestion, and itchy eyes.

  • Efficacy in Clinical Trials : A randomized controlled trial indicated that a daily dose of 10 mg this compound significantly improved the overall quality of life scores related to allergic rhinitis compared to placebo. The study reported a notable reduction in total symptom severity complex scores over a four-week period (p < 0.05) .
  • Pharmacological Profile : Compared to other second-generation antihistamines, this compound has been shown to have a favorable pharmacological profile with minimal sedative effects, making it suitable for long-term use in patients .

Management of Chronic Urticaria

Chronic spontaneous urticaria is another area where this compound has proven effective. It is often used as a first-line treatment option.

  • Clinical Evidence : A Cochrane review confirmed the efficacy of this compound in managing chronic urticaria symptoms. In a study involving patients treated with this compound plus ranitidine versus placebo, 62.5% of patients achieved complete remission in the treatment group compared to 44% in the placebo group .
  • Quality of Life Improvement : Patients reported significant improvements in Urticaria Activity Scores and quality of life assessments after treatment with this compound .

Pediatric Applications

This compound is also utilized in pediatric populations for managing allergic diseases.

  • Safety and Efficacy : Research indicates that this compound is safe and effective for treating allergic conditions in children. A study found that a daily dose of 10 mg significantly improved symptom control compared to placebo .
  • Laboratory Findings : this compound was associated with lower serum total immunoglobulin E levels and reduced eosinophil counts, indicating its role in modulating allergic responses .

Ophthalmic Use

This compound is available as an ophthalmic solution for treating allergic conjunctivitis.

  • Indications : It effectively alleviates ocular symptoms such as itching and redness caused by allergens. The ophthalmic formulation provides targeted relief with minimal systemic absorption .

Emerging Research and Safety Concerns

While this compound is generally well-tolerated, there have been reports of adverse effects.

  • Hepatotoxicity Cases : Some case studies have documented instances of this compound-induced hepatotoxicity, leading to elevated liver enzymes without prior history of liver disease or other medications . This highlights the importance of monitoring liver function in patients on long-term this compound therapy.
  • Psychiatric Effects : Research suggests that this compound may be associated with psychiatric and neurological adverse events at higher rates than some other antihistamines . Clinicians should be aware of these potential side effects when prescribing this compound.

Mécanisme D'action

The mechanism of action of AC-170 involves the inhibition of the H1 receptor by cetirizine. This prevents the binding of histamine, a key mediator of allergic reactions, to its receptor, thereby reducing symptoms such as itching, redness, and swelling. This compound’s selective inhibition of the H1 receptor minimizes the sedative effects commonly associated with first-generation antihistamines .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Similar Compounds

Cetirizine vs. Bilastine

  • Efficacy : In a double-blind study of SAR patients, bilastine 20 mg demonstrated comparable symptom relief to this compound 10 mg. However, bilastine showed a superior adverse event (AE) profile, with significantly fewer reports of sedation or drowsiness .
  • Mechanistic Insight : Both drugs selectively target peripheral H1 receptors, but bilastine’s lower CNS penetration may explain its reduced sedative effects.
Parameter This compound 10 mg Bilastine 20 mg Placebo
Symptom Reduction (TSSC) 28.9% 28.5% 12.7%
Sedation Incidence 8.2% 2.1%* 3.5%

Data from

This compound vs. Fexofenadine

  • Temporal Efficacy: In an environmental exposure unit study, this compound 10 mg provided 26% greater reduction in Total Symptom Severity Complex (TSSC) scores than fexofenadine 180 mg at 12 hours post-dose. This compound also showed superior relief for runny nose, sneezing, and ocular symptoms .
  • Pharmacokinetics : this compound’s longer half-life (8–11 hours) compared to fexofenadine (14–18 hours) contributes to its sustained activity, despite fexofenadine’s theoretically longer duration .
Symptom This compound (Δ TSSC) Fexofenadine (Δ TSSC)
Runny Nose (12h) -1.8 -1.2*
Sneezing (12h) -1.5 -1.0*
Itchy Eyes (12h) -0.9 -0.6*

Δ = Change from baseline; *p < 0.05 vs. This compound

This compound vs. Mizolastine

  • Cutaneous Reactivity : this compound 10 mg exhibited 30% greater inhibition of histamine-induced flare responses at 24 hours post-dose compared to mizolastine 10 mg. This suggests stronger peripheral H1 blockade and longer-lasting anti-inflammatory effects .
  • Clinical Relevance : this compound’s prolonged activity supports its use in chronic urticaria, where sustained symptom control is critical.

This compound vs. Loratadine

  • Safety Profile: Analysis of the FDA Adverse Event Reporting System (FAERS) revealed similar AE rates for this compound and loratadine. However, this compound had a higher proportion of female-reported AEs (50.8% vs.
  • Efficacy : Both drugs show equivalent efficacy in SAR, but this compound’s faster onset (1 hour vs. 3 hours for loratadine) may benefit acute symptom management .

This compound vs. Rupatadine

  • Dose-Dependent Effects : In perennial allergic rhinitis (PAR), rupatadine 20 mg achieved 43% greater symptom improvement than this compound 10 mg, likely due to its dual H1 and platelet-activating factor (PAF) receptor antagonism .
  • Limitations: No significant differences were observed between rupatadine 10 mg and this compound 10 mg, highlighting the importance of dose optimization .

Activité Biologique

Cetirizine is a second-generation antihistamine primarily used for the treatment of allergic rhinitis and chronic urticaria. It is known for its selective inhibition of peripheral H1 receptors, which results in reduced allergic symptoms. This article explores the biological activity of this compound, including its pharmacological properties, antimicrobial effects, anti-inflammatory actions, and clinical efficacy.

Pharmacological Properties

This compound is a metabolite of hydroxyzine and exhibits several pharmacokinetic characteristics that contribute to its efficacy:

  • Absorption : Rapidly absorbed with a time to maximum concentration (Tmax) of approximately 1 hour after oral administration.
  • Bioavailability : Estimated to be over 70%, with similar bioavailability between tablet and syrup forms.
  • Protein Binding : High plasma protein binding (93%).
  • Volume of Distribution : Approximately 0.44 L/kg.
  • Metabolism : Primarily excreted unchanged in urine, with minimal liver enzyme interaction, making it suitable for patients with liver dysfunction .

Antimicrobial Activity

Recent studies have highlighted this compound's potential antimicrobial properties. An exploratory study demonstrated significant in vitro activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) ranged from 200 to 2000 μg/ml. Notably, this compound exhibited bactericidal effects in vivo against Salmonella typhimurium, providing evidence for its potential as an antibacterial agent .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (μg/ml)Action Type
Staphylococcus aureus200 - 1000Bactericidal
Escherichia coli400 - 2000Bactericidal
Salmonella typhimurium200 - 1000Bactericidal

Anti-inflammatory Effects

This compound also exhibits anti-inflammatory properties independent of its antihistaminic effects. In children with perennial allergic rhinitis (PAR), this compound significantly reduced nasal levels of interleukin (IL)-4 and IL-8, indicating a shift towards a Th1 cytokine response. This modulation of the immune response suggests that this compound may play a role in controlling inflammation associated with allergic conditions .

Case Study: Efficacy in Children

A double-blind multicenter study involving children aged 2–6 years showed that this compound was safe and effective in treating allergic rhinitis. The study reported significant improvements in symptom scores and quality of life measures compared to placebo .

Clinical Use and Efficacy

This compound has been extensively studied in clinical trials for its effectiveness in managing allergic rhinitis. It has been shown to improve nasal and ocular symptoms significantly and enhance the quality of life for patients suffering from allergies. Compared to other second-generation antihistamines, this compound demonstrates a favorable profile regarding efficacy and tolerability .

Table 2: Clinical Efficacy of this compound

Study TypeDurationDosageOutcome
Randomized Controlled Trial4 weeks10 mg dailySignificant improvement in PRQLQ scores
Multicenter StudyVariable5-10 mg dailyImproved symptom control compared to placebo

Q & A

Basic Research Questions

Q. What experimental design considerations are critical for developing a chromatographic method to quantify cetirizine in combination drugs?

  • Methodology : Utilize factorial design (e.g., 2³ full factorial) to optimize variables like pH, ion strength, and mobile phase composition. Include validation per ICH guidelines (linearity, precision, LOD/LOQ). Example: A study achieved resolution >5 between this compound and pseudoephedrine using pH 5.5, 20 mM ammonium acetate, and 56% acetonitrile .
  • Key Data : Linear ranges: 1.5–7.5 μg/mL (this compound), 25–135 μg/mL (pseudoephedrine); LODs: 0.13 μg/mL (this compound), 5.34 μg/mL (pseudoephedrine) .

Q. How can researchers ensure reproducibility in this compound pharmacokinetic studies?

  • Methodology : Follow standardized protocols for sample preparation (e.g., ultrasonic extraction in water) and chromatography. Document detailed experimental conditions (column type, detection wavelength) to enable replication .
  • Validation : Report %RSD for repeatability (<2%) and intermediate precision, ensuring statistical consistency across trials .

Q. What are the foundational criteria for formulating a research question on this compound’s mechanism of action?

  • Framework : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Example: “How does this compound’s affinity for peripheral H1 receptors influence its CNS penetration compared to hydroxyzine?” .

Advanced Research Questions

Q. How do ionic interactions influence this compound’s retention in reversed-phase chromatography?

  • Methodology : Analyze retention mechanisms via buffer ion strength adjustments. This compound’s zwitterionic nature enhances hydrophobicity at pH 5.5, while pseudoephedrine’s retention increases with ion strength due to protonation .
  • Key Insight : Higher ion strength increases polarity, affecting analyte dissociation and electrostatic interactions with the stationary phase .

Q. What methodologies address contradictions in this compound’s central dopamine receptor effects?

  • Approach : Use positron emission tomography (PET) to quantify H1/D2 receptor binding. One study observed ~30% H1 binding in the cerebral cortex, suggesting potential CNS activity despite this compound’s lipophobicity .
  • Data Gap : Limited evidence on D2 receptor hypersensitivity post-long-term use; further in vitro binding assays are needed .

Q. How can stability-indicating methods differentiate this compound from degradation products in expired formulations?

  • Methodology : Employ forced degradation studies (e.g., heat, humidity) followed by HPLC-UV. A validated method resolved this compound from pseudoephedrine degradation products, with specificity confirmed via peak purity analysis .

Q. What statistical models best analyze this compound’s dose-response relationships in heterogeneous populations?

  • Approach : Apply mixed-effects modeling to account for inter-individual variability. Include covariates like age, renal function, and co-administered drugs (e.g., pseudoephedrine) .

Q. Data Analysis & Interpretation

Q. How should researchers handle outliers in this compound bioavailability studies?

  • Methodology : Use Grubbs’ test or Dixon’s Q-test for outlier detection. Re-evaluate sample preparation (e.g., filtration efficiency) to minimize variability .

Q. What meta-analysis frameworks synthesize conflicting data on this compound’s sedative vs. non-sedative profiles?

  • Approach : Conduct systematic reviews using PRISMA guidelines. Pool data from randomized controlled trials (RCTs) and assess heterogeneity via I² statistics. Address bias via funnel plots .

Q. How do factorial design experiments improve this compound analytical method robustness?

  • Methodology : Optimize parameters (e.g., pH, mobile phase) using response surface methodology. A 2³ factorial design achieved a resolution of 5 with R² >0.95, confirming model predictability .

Propriétés

IUPAC Name

2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O3/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)24-12-10-23(11-13-24)14-15-27-16-20(25)26/h1-9,21H,10-16H2,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKLPARSLTMPFCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

83881-52-1 (di-hydrochloride)
Record name Cetirizine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083881510
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID4022787
Record name Cetirizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4022787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cetirizine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005032
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

Crystals from ethanol

CAS No.

83881-51-0
Record name Cetirizine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83881-51-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cetirizine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083881510
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cetirizine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00341
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cetirizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4022787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CETIRIZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YO7261ME24
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Cetirizine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7739
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Cetirizine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005032
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

110-115°C, 110-115 °C, 112.5 °C
Record name Cetirizine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00341
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cetirizine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7739
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Cetirizine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005032
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

A 65 L TK Fielder high sheer granulator equipped with a chopper is used for high shear granulation. The Cetirizine Dihydrochloride, Beta-cyclodextrin, PVP and Sodium Succinate are charged into the granulator and mixed for approximately 1 minute while with the chopper active. 1000 g of purified water is slowly added over 2 minutes while mixing and with the chopper active. The Corn Starch is then added and allowed to mix for 1 minute. The granulation is then dried in a Glatt GCPG 15 kg drying unit to a final LOD of approximately 7%.
Name
Cetirizine Dihydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Starch
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1000 g
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

As indicated in Table 1, Cetirizine Dihydrochloride, Beta-cyclodextrin, Sodium Succinate, and Corn Starch are charged into a Fluid Bed Granulator. Approximately 3000 g of Purified Water is then sprayed into the bed at approximately 75-125 g/minute and an inlet air temperature of approximately 55° C., using an atomization air pressure of 2 bar. Approximately 5680 g of the solution prepared in Step A is then sprayed onto the granulation at approximately 75 to 125 g/minute, using an inlet air temperature of approximately 55° C., using an atomization air pressure of 2 bar. Following spraying, the granulation is dried to a product temperature endpoint of approximately 30° C., or a Loss on Drying Analysis (LOD) of approximately 7.5%.
Name
Cetirizine Dihydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Starch
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
solution
Quantity
5680 g
Type
reactant
Reaction Step Five
Name
Quantity
3000 g
Type
solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

A slurry of the materials presented in Table 2 is prepared by charging a suitable stainless steel vessel with 3000 g of water. While mixing using a laboratory mixer at 50 RPM, the Cetirizine Dihydrochloride and Sodium Succinate are dissolved into the water. The Beta-Cyclodextrin is then added to the mixture and dispersed while mixing to form the slurry.
Name
Cetirizine Dihydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
3000 g
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

To a stirred suspension of hydroxyzine dihydrochloride (70.0 g, 0.156 mol) in acetone (560 ml), Jones reagent (130 ml, 0.351 mol), which was made by adding sulphuric acid (115 ml) to a solution of chromium trioxide (133.7 g) in water (250 ml) and adding water to the total volume of 500 ml, was added dropwise in a period of 2 hours. The stirring was continued for further 17 hours at room temperature. Isopropanol (10 ml) was added dropwise and the mixture was stirred for 1 hour. 25% aqueous NaOH solution (250 ml) was added slowly to adjust pH to ca. 12. Celite (100 g) was then added and the suspension was stirred for 20 min. The mixture was filtered through a pad of celite (13×2 cm) and washed with 2:1 acetone-water (3×200 ml). Evaporation of the most acetone from the combined filtrate gave a aqueous suspension. The suspension was washed by ethyl acetate (100 ml) and 5% aqueous NaCl solution (100 ml) This washing procedure was repeated 5 times. Water (500 ml) was added to the isolated middle oily layer. 5% HCl aqueous solution was used to adjust pH to ca 2. After being washed with dichloromethane (2×200 ml), the aqueous solution was adjusted to pH=6 with 25% NaOH solution and extracted with dichloromethane (3×250 ml). The combined organic extract was treated with charcoal (10 g) and filtered through a pad of celite (13×2 cm). Evaporation of solvent afforded the titled compound as a pale white foam (36.8 g, yield 60%) δH (CDCl3 ; 300 MHz) 13.73 (1H, br), 7, 14-7.36 (9H, m), 4.24 (1H, s), 3.95 (2H, s), 3.68-3.78 (2H, m), 3.09 (4H, br), 2.89-2.98 (2H, m), 2.62 (4H, br); δC (CDCl3 ; 75.47 MHz) 175.09, 141.33, 140.53, 132.93, 128.95, 128.89, 128.83, 127.56, 74.65, 70.23, 66.56, 56.72, 53.09, 49.24; Found: M+, 388.1544. C21H25Cl1N2O3 requires M, 388.1554.
Quantity
70 g
Type
reactant
Reaction Step One
Name
Jones reagent
Quantity
130 mL
Type
reactant
Reaction Step One
Quantity
560 mL
Type
solvent
Reaction Step One
Quantity
115 mL
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
133.7 g
Type
catalyst
Reaction Step Two
Name
Quantity
250 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five
Yield
60%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.